molecular formula C36H48NO2PS B12499691 N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](phenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](phenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12499691
M. Wt: 589.8 g/mol
InChI Key: OKHPITJHTGHRAZ-UHFFFAOYSA-N
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Description

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with the molecular formula C36H48NO2PS and a molecular weight of 589.81 g/mol . This compound is categorized under aryl compounds and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzyloxy and dicyclohexylphosphanyl groups, followed by their attachment to the phenyl ring.

Industrial Production Methods

Industrial production of this compound requires stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques such as NMR, HPLC, and GC to verify the compound’s structure and purity . The production process is optimized to achieve a standard purity of 95% or higher .

Chemical Reactions Analysis

Types of Reactions

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with transition metals to form active catalytic complexes that facilitate various chemical transformations. The dicyclohexylphosphanyl group plays a crucial role in stabilizing the metal center and enhancing the catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyloxy and dicyclohexylphosphanyl groups enhances its versatility as a ligand in catalytic applications, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C36H48NO2PS

Molecular Weight

589.8 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3

InChI Key

OKHPITJHTGHRAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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